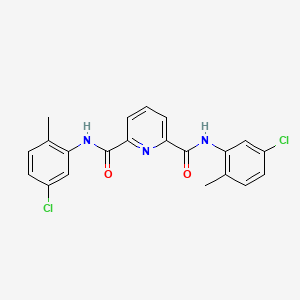

N,N'-bis(5-chloro-2-methylphenyl)pyridine-2,6-dicarboxamide

Description

N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives These compounds are known for their diverse applications in coordination chemistry, catalysis, and as chemosensors

Properties

Molecular Formula |

C21H17Cl2N3O2 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

2-N,6-N-bis(5-chloro-2-methylphenyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C21H17Cl2N3O2/c1-12-6-8-14(22)10-18(12)25-20(27)16-4-3-5-17(24-16)21(28)26-19-11-15(23)9-7-13(19)2/h3-11H,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

CGBFECYVFRHIIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 5-chloro-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its interaction with metal ions or other substrates through coordination bonds. The pyridine-2,6-dicarboxamide moiety acts as a bidentate ligand, coordinating with metal ions at two sites. This coordination can stabilize reactive species, facilitate catalytic processes, or enable the detection of specific ions through changes in fluorescence or other properties .

Comparison with Similar Compounds

N2,N6-BIS(5-CHLORO-2-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:

N2,N6-BIS(5-METHYLTHIAZOL-2-YL)PYRIDINE-2,6-DICARBOXAMIDE: This compound is used as a fluorescent sensor for the detection of copper and nickel ions.

N2,N6-BIS(2,6-DIISOPROPYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This derivative is employed in the formation of iron complexes for cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.